molecular formula C12H14S2 B14672152 2-(1-Phenylethylidene)-1,3-dithiane CAS No. 36998-39-7

2-(1-Phenylethylidene)-1,3-dithiane

Cat. No.: B14672152
CAS No.: 36998-39-7
M. Wt: 222.4 g/mol
InChI Key: GUVCLDALKFRVTJ-UHFFFAOYSA-N
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Description

Historical Context of 1,3-Dithiane (B146892) Chemistry and Umpolung Reactivity in Organic Synthesis

The concept of "umpolung," a German term for polarity inversion, was introduced to organic chemistry by D. Seebach and E.J. Corey. numberanalytics.comwikipedia.org This principle revolutionized synthetic strategy by enabling the reversal of the normal polarity of a functional group. numberanalytics.comwikipedia.org In a typical carbonyl group, the carbon atom is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the C-2 proton becomes acidic enough to be removed by a strong base, such as n-butyllithium. youtube.comorganic-chemistry.org This generates a nucleophilic acyl anion equivalent, a classic example of umpolung. wikipedia.orgegyankosh.ac.in

This groundbreaking work, often referred to as Corey-Seebach chemistry, opened up new pathways for carbon-carbon bond formation. wikipedia.orgwikipedia.orgsynarchive.com The lithiated 1,3-dithiane can react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.orgwikiwand.com Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product. wikipedia.org This methodology provided access to a wide range of molecules, including 1,2-diketones and α-hydroxy ketones, which were not readily accessible through traditional methods like the aldol (B89426) reaction. organic-chemistry.orgwikipedia.org

Significance of 2-Substituted 1,3-Dithiane Derivatives as Versatile Synthetic Intermediates

2-Substituted 1,3-dithianes are highly valuable building blocks in organic synthesis due to their dual nature. researchgate.net They can serve as protecting groups for aldehydes and ketones, exhibiting stability under both acidic and basic conditions. organic-chemistry.orgscribd.com More importantly, they function as masked acyl anions, enabling the umpolung strategy. researchgate.net The anion of a 2-substituted 1,3-dithiane is stabilized by the adjacent sulfur atoms, making it a potent nucleophile for a variety of reactions. scribd.com

The versatility of these intermediates is demonstrated by their wide range of applications in the synthesis of complex natural products and other target molecules. nih.govuwindsor.ca They can be readily metalated and subsequently alkylated, allowing for the efficient construction of intricate carbon skeletons. researchgate.net Furthermore, the dithiane group can be chemoselectively removed to unveil a methylene (B1212753) group through hydrogenolysis. researchgate.net

Structural Classification of 2-(1-Phenylethylidene)-1,3-dithiane within Dithiane Chemistry

This compound belongs to a class of compounds known as ketene (B1206846) dithioacetals. rsc.orgresearchgate.net These are characterized by a carbon-carbon double bond connected to a carbon atom that is part of a dithioacetal group. Specifically, it is an α,β-unsaturated dithiane. The structure features a 1,3-dithiane ring, which is a six-membered heterocycle containing two sulfur atoms at the 1 and 3 positions. wikipedia.org This ring is attached at the 2-position to an ethylidene group, which in turn bears a phenyl substituent.

The presence of the exocyclic double bond in conjugation with the phenyl ring influences the reactivity of the molecule. This structural feature distinguishes it from simple 2-alkyl or 2-aryl substituted 1,3-dithianes and opens up possibilities for different types of chemical transformations.

Overview of Academic Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues has explored their synthesis and reactivity. The synthesis of such ketene dithioacetals can be achieved through various methods, often involving the reaction of an active methylene compound with carbon disulfide, followed by alkylation. rsc.org

The reactivity of these compounds is a key area of investigation. The α-carbon of ketene dithioacetals is susceptible to attack by electrophiles. rsc.org Furthermore, related compounds, such as 2-(2-phenylthioethylidene)-1,3-dithiane, have been shown to react differently with various electrophiles, sometimes acting as a homoenolate equivalent, another form of umpolung reactivity. uwindsor.ca Organocatalytic strategies have also been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, highlighting the ongoing development of new synthetic methodologies involving dithiane derivatives. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36998-39-7

Molecular Formula

C12H14S2

Molecular Weight

222.4 g/mol

IUPAC Name

2-(1-phenylethylidene)-1,3-dithiane

InChI

InChI=1S/C12H14S2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,5,8-9H2,1H3

InChI Key

GUVCLDALKFRVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1SCCCS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Utility and Applications of 2 1 Phenylethylidene 1,3 Dithiane in Complex Molecule Construction

Role of 1,3-Dithianes as Versatile Synthons in Organic Synthesis

1,3-Dithianes are widely recognized as versatile building blocks in organic synthesis. researchgate.netnih.gov Their primary role stems from the concept of "umpolung," or the reversal of polarity of the carbonyl carbon. researchgate.netnih.gov Typically, the carbonyl carbon is electrophilic. However, by converting an aldehyde or ketone into a 1,3-dithiane (B146892), the C2 proton becomes acidic (pKa ≈ 31) and can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.comyoutube.com This nucleophilic center, known as an acyl anion equivalent, can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds. researchgate.netuwindsor.cascribd.com

The stability of the 2-lithio-1,3-dithiane intermediate is attributed to the presence of the two sulfur atoms, which can stabilize the adjacent negative charge through the involvement of their vacant d-orbitals. researchgate.netscribd.com After the desired synthetic transformations, the dithiane moiety can be hydrolyzed back to the corresponding carbonyl group using various methods, often involving mercuric salts, or it can be reduced to a methylene (B1212753) group. researchgate.netyoutube.com This versatility allows for the synthesis of a wide range of compounds, including aldehydes, ketones, α-hydroxy ketones, and 1,2-diketones. youtube.comyoutube.comorgsyn.org

Application in Natural Product Total Synthesis through Dithiane Intermediates

The strategic use of 1,3-dithiane intermediates has been a cornerstone in the total synthesis of numerous complex natural products. researchgate.netuwindsor.ca The ability to form key carbon-carbon bonds with stereocontrol and to introduce masked carbonyl functionality at strategic positions makes dithiane chemistry a powerful tool for assembling intricate molecular frameworks.

Construction of Complex Carbon Skeletons and Functional Groups

The nucleophilic nature of lithiated dithianes allows for the coupling of complex fragments, a crucial step in convergent synthetic strategies. By reacting a dithiane-containing fragment with an electrophilic partner, chemists can efficiently build up the carbon skeleton of a target molecule. This approach has been instrumental in creating the backbones of polyketide natural products, which often feature multiple stereocenters and complex oxygenation patterns. nih.govnih.gov The dithiane group can be carried through multiple synthetic steps and then unmasked at a later stage to reveal a carbonyl group, which can then be further manipulated. researchgate.net

Chemo- and Regioselective Transformations Facilitated by the Dithiane Moiety

The 1,3-dithiane group can influence the reactivity of other functional groups within a molecule, enabling chemo- and regioselective transformations. For instance, the dithiane moiety is stable to a wide range of reaction conditions, including both acidic and basic environments, allowing for the selective manipulation of other, more sensitive functional groups. uwindsor.caasianpubs.org

The reaction of lithiated dithianes with α,β-unsaturated systems can proceed via either 1,2- or 1,4-conjugate addition, depending on the reaction conditions and the substrate. This allows for the regioselective formation of different types of products. uwindsor.ca For example, the conjugate addition of a dithiane anion to an α,β-unsaturated ketone is a key step in the synthesis of 1,4-dicarbonyl compounds. youtube.com

Development of Novel Reagents and Methodologies Derived from Dithiane Systems

The fundamental principles of dithiane chemistry have inspired the development of new reagents and synthetic methodologies. For example, β-keto 1,3-dithianes have emerged as versatile intermediates. organic-chemistry.orgrsc.orgnih.govresearchgate.net These compounds, which can be prepared by the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes, serve as masked 1,3-dicarbonyl systems. organic-chemistry.orgrsc.orgnih.govresearchgate.net They can be converted into a variety of functionalized oxygen-containing heterocycles, which are valuable building blocks in natural product synthesis. scribd.comorganic-chemistry.orgrsc.orgnih.govresearchgate.net

Furthermore, chiral 1,3-dithiane 1-oxides have been developed as effective tools for asymmetric synthesis, enabling stereocontrolled reactions such as enolate alkylations and reductions. orgsyn.org

Synthesis of Specific Chemical Classes Utilizing Dithiane Chemistry

The versatility of dithiane chemistry allows for the targeted synthesis of various classes of chemical compounds.

Ketones and Aldehydes: The most fundamental application of dithiane chemistry is the synthesis of ketones and aldehydes. youtube.comyoutube.comslideshare.net By choosing the appropriate starting aldehyde for dithiane formation and the subsequent electrophile for alkylation, a wide array of carbonyl compounds can be prepared. youtube.com

α-Hydroxy Ketones: α-Hydroxy ketones are valuable synthetic intermediates and can be accessed through dithiane chemistry. nih.govorganic-chemistry.org The reaction of a lithiated dithiane with an epoxide, followed by hydrolysis of the dithiane, yields an α-hydroxy ketone. scribd.comscribd.com

1,2-Diketones and Other Dicarbonyl Compounds: Dithiane-based methods can be extended to the synthesis of 1,2-diketones and other dicarbonyl compounds. orgsyn.org For instance, the reaction of a lithiated dithiane with an acylating reagent, such as an acid chloride or a nitrile, followed by deprotection, can lead to the formation of 1,2-dicarbonyl compounds. scribd.com

Diaryl Ketones and Diarylmethanes from Dithiane Precursors

The 1,3-dithiane group is a cornerstone of umpolung chemistry, providing a robust method for the synthesis of ketones. The protons on the C2 carbon of a 1,3-dithiane are acidic (pKa ≈ 31) and can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. nih.gov This carbanion, a masked acyl anion, can then react with various electrophiles.

For the synthesis of ketones, a 2-substituted-1,3-dithiane can be deprotonated and reacted with a second electrophile. Subsequent hydrolysis of the resulting 2,2-disubstituted-1,3-dithiane, often facilitated by mercury(II) salts, regenerates the carbonyl group, yielding a ketone. nih.govnih.gov This strategy can be extended to the synthesis of diaryl ketones by using aryl electrophiles in the alkylation steps.

While direct dialkylation of the parent 1,3-dithiane is a common route, an alternative approach involves the synthesis of diaryl ketones via methods like the Fukuyama coupling, which utilizes thioesters and organozinc reagents. organic-chemistry.org Once the diaryl ketone is formed, it can be readily reduced to the corresponding diarylmethane. A common method for this reduction involves the use of a Lewis acid such as titanium tetrachloride (TiCl₄) in combination with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This two-step sequence from a dithiane precursor to a diarylmethane represents a powerful tool for creating key structural motifs found in many biologically active compounds, including SGLT2 inhibitors. nih.gov

Table 1: Examples of Diaryl Ketone Reduction to Diarylmethanes

Diaryl KetoneReducing AgentProduct (Diarylmethane)Yield (%)Reference
5-iodo-2-methyl-4-(4-methylbenzoyl)anisoleTiCl₄/NaBH₄5-iodo-2-methyl-4-(4-methylbenzyl)anisole85 nih.gov
(R)-1-(4-(4-chlorobenzyl)phenyl)ethan-1-oneInCl₃/Al/BF₃·OEt₂(R)-1-chloro-4-(1-(4-chlorophenyl)ethyl)benzene70 nih.gov
(4-((5-iodo-2-methylphenyl)methyl)phenyl)(thiophen-2-yl)methanoneTiCl₄/NaBH₄2-((4-((5-iodo-2-methylphenyl)methyl)phenyl)methyl)thiophene82 nih.gov

This table presents data on the reduction of diaryl ketones, a key step in the synthesis of diarylmethanes, which can be conceptually linked to dithiane-derived ketone precursors.

Functionalized Orthoesters from Dithiane Derivatives

Orthoesters are valuable functional groups in organic synthesis, serving as protecting groups, precursors to other functionalities, and components of biologically active molecules. Traditional methods for their synthesis, such as the Pinner reaction, often require harsh conditions that are incompatible with many sensitive functional groups. A modern and versatile approach utilizes dithiane derivatives as precursors in an electrochemical process. nih.govsigmaaldrich.comresearchgate.net

A recently developed methodology allows for the preparation of a wide variety of functionalized orthoesters from easily accessible dithiane carboxylic acids under mild and environmentally friendly conditions. sigmaaldrich.com The process involves the anodic oxidation of a 2-carboxy-1,3-dithiane derivative. This electrochemical reaction, typically carried out using graphite (B72142) electrodes, proceeds through an oxidative decarboxylation pathway in the presence of an alcohol, which becomes incorporated into the final orthoester product. sigmaaldrich.com

This method exhibits excellent functional group tolerance, allowing for the synthesis of orthoesters containing alkenes, alkynes, nitriles, and halides. sigmaaldrich.com Furthermore, it provides access to novel classes of compounds, such as tri(fluorinated) orthoesters, which were previously difficult to synthesize. nih.govnih.gov The scalability and "green" nature of this electrochemical transformation make it a significant advancement in orthoester synthesis. sigmaaldrich.com

Table 2: Electrochemical Synthesis of Functionalized Orthoesters from Dithiane Precursors

Dithiane PrecursorAlcoholProduct (Orthoester)Yield (%)Reference
2-carboxy-2-phenyl-1,3-dithianeMethanol1,1,1-trimethoxy-1-phenylethane85 sigmaaldrich.com
2-carboxy-2-(4-cyanophenyl)-1,3-dithianeMethanol4-(1,1,1-trimethoxyethyl)benzonitrile78 sigmaaldrich.com
2-carboxy-2-propyl-1,3-dithiane2,2,2-Trifluoroethanol2-propyl-2-(2,2,2-trifluoroethoxy)-1,3-dithiane75 sigmaaldrich.com

This table showcases examples from the electrochemical synthesis of orthoesters, highlighting the versatility of dithiane carboxylic acids as precursors.

Bicyclo[1.1.1]pentyl (BCP) Analogs through Dithiane Reactivity

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention in medicinal chemistry as they can serve as bioisosteres for aromatic rings, often improving the pharmacological properties of drug candidates. nih.govuwindsor.ca Consequently, the development of synthetic methods to incorporate the BCP scaffold into molecules is of high importance. A novel and efficient strategy involves the reaction of 2-aryl-1,3-dithianes with the highly strained molecule, [1.1.1]propellane. nih.govresearchgate.net

This transformation provides access to BCP-containing dithianes, which are valuable intermediates. uwindsor.ca The reaction is typically initiated by deprotonating the 2-aryl-1,3-dithiane with a strong base to form the corresponding dithiyl anion. This anion then acts as a competent nucleophile, adding to the central, highly reactive bond of [1.1.1]propellane. nih.gov Computational studies support a two-electron, anionic pathway for this carbon-carbon bond formation. nih.govsigmaaldrich.com

The reaction exhibits a broad substrate scope, accommodating various substituted aryl and heteroaryl groups on the dithiane precursor, and generally provides the BCP-dithiane products in good to excellent yields. uwindsor.ca These BCP-dithiane adducts are versatile synthetic intermediates that can be deprotected to afford BCP-aryl ketones, which are direct analogs of medicinally relevant diaryl ketones. nih.gov They can also be converted into other useful functional groups, such as geminal difluorides and esters. nih.gov

Table 3: Synthesis of BCP-Dithiane Analogs from 2-Aryl-1,3-Dithianes and [1.1.1]Propellane

2-Aryl-1,3-DithianeProduct (2-Aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane)Yield (%)Reference
2-Phenyl-1,3-dithiane (B1581651)2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane95 nih.gov
2-(4-Methoxyphenyl)-1,3-dithiane2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-methoxyphenyl)-1,3-dithiane92 nih.gov
2-(Thiophen-2-yl)-1,3-dithiane2-(Bicyclo[1.1.1]pentan-1-yl)-2-(thiophen-2-yl)-1,3-dithiane85 nih.gov
2-(4-Fluorophenyl)-1,3-dithiane2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-fluorophenyl)-1,3-dithiane96 nih.gov

This table summarizes the yields for the synthesis of various BCP-dithiane analogs as reported in the literature, demonstrating the efficiency of the method.

Isotopically Labeled Dithianes as Synthons

Isotopically labeled compounds are crucial tools in various scientific fields, including for the elucidation of reaction mechanisms, as internal standards in mass spectrometry, and in drug development to study metabolic pathways. ucsb.edu The 1,3-dithiane scaffold serves as an excellent synthon for the introduction of stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D), into specific positions within a molecule. nih.govsigmaaldrich.com

The key to this application is again the chemistry at the C2 position of the dithiane ring. The acidity of the C2 protons allows for their easy replacement with deuterium by treatment with a strong base in the presence of a deuterium source, such as D₂O. nih.gov This provides a straightforward method for site-specific deuteration.

Furthermore, synthetic routes have been developed to produce the 1,3-dithiane ring itself with isotopic labels. A facile, two-step synthesis of 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane has been reported, starting from appropriately labeled methyl phenyl sulfoxide. nih.govsigmaaldrich.com This makes all possible stable isotopomers of 1,3-dithiane at the C2 position readily accessible. nih.gov Once prepared, these labeled dithianes can be used in the synthetic sequences described previously—such as alkylations to form labeled ketones or aldehydes—thereby incorporating the isotopic label into the target molecule. This utility underscores the role of dithianes as versatile, labeled building blocks in organic synthesis. nih.govresearchgate.net

Table 4: Examples of Isotopically Labeled Dithiane Synthons

Labeled SynthonIsotope(s)PrecursorReference
1,3-[2-¹³C]dithiane¹³C[¹³C]Methyl phenyl sulfoxide nih.gov
1,3-[2-²H₂]dithiane²H1,3-Dithiane (via H-D exchange) nih.gov
1,3-[2-¹³C, 2-²H₂]dithiane¹³C, ²H[¹³C, ²H₃]Methyl phenyl sulfoxide nih.gov

This table illustrates the types of isotopically labeled dithiane synthons that can be prepared for use in chemical synthesis.

Theoretical and Computational Investigations of 2 1 Phenylethylidene 1,3 Dithiane and Its Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are instrumental in determining optimized geometries, conformational preferences, and the electronic landscape of molecules like 2-(1-Phenylethylidene)-1,3-dithiane.

The 1,3-dithiane (B146892) ring typically adopts a chair conformation, which is the most stable arrangement, analogous to cyclohexane. However, the presence of a bulky exocyclic double bond and a phenylethylidene substituent at the C2 position introduces significant steric and electronic effects that influence the ring's geometry.

Computational studies would investigate the potential energy surface of the molecule to identify stable conformers. The primary conformations of interest would be the chair and various twist-boat forms of the dithiane ring. For each ring conformation, the rotational orientation of the phenyl group relative to the dithiane ring would also be examined to locate the global energy minimum structure. Key parameters determined from these calculations include dihedral angles, bond lengths, and the relative energies of different conformers. The steric hindrance between the phenyl group and the axial hydrogens of the dithiane ring is a critical factor in determining the most stable conformation.

Table 1: Illustrative Conformational Energy Data for Substituted Dithianes (Note: This table presents hypothetical data based on typical computational results for analogous systems to illustrate the expected findings.)

ConformerKey Dihedral Angle (S-C-C-S)Relative Energy (kcal/mol)Description
Chair~60°0.00Lowest energy conformer with staggered arrangements.
Twist-BoatVariable+5-7Higher energy conformer, avoids some eclipsing interactions of the boat form.
BoatN/A>+7High energy conformer due to eclipsing interactions and flagpole repulsion.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electrophilic and nucleophilic character.

For this compound, DFT calculations can map out the HOMO and LUMO.

HOMO: The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this molecule, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur atoms and the π-system of the phenylethylidene group. The region with the largest HOMO lobe density indicates the most likely site for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com The LUMO is anticipated to be a π* antibonding orbital distributed over the exocyclic carbon-carbon double bond and the phenyl ring. Nucleophilic attack would likely occur at the carbon atoms with the largest LUMO coefficients.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

Table 2: Representative Frontier Orbital Data from DFT Calculations (Note: This table presents hypothetical data based on typical computational results for analogous systems to illustrate the expected findings.)

OrbitalCalculated Energy (eV)Primary LocalizationImplication for Reactivity
HOMO-6.5Sulfur atoms, C=C π-bondSite for electrophilic attack, electron donation
LUMO-1.2C=C π*-bond, Phenyl ringSite for nucleophilic attack, electron acceptance
HOMO-LUMO Gap5.3N/AIndicates moderate kinetic stability

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions, charge distribution, and intramolecular delocalization effects within a molecule. wisc.eduresearchgate.net It transforms the complex calculated wave function into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis can quantify key electronic features:

Charge Distribution: It provides natural population analysis (NPA) charges on each atom, offering a more reliable picture of charge distribution than other methods. This helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Hyperconjugation: A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu For this molecule, significant interactions would be expected between the sulfur lone pairs (n_S) and the antibonding orbitals of adjacent σ-bonds (σ) or the π orbital of the C=C double bond. These n → σ* and n → π* interactions contribute to the molecule's stability and influence its geometry and reactivity. The interaction energy (E(2)) quantifies the strength of these delocalizations.

Table 3: Illustrative NBO Donor-Acceptor Interaction Energies (E(2)) (Note: This table presents hypothetical data based on typical computational results for analogous systems to illustrate the expected findings.)

Donor NBOAcceptor NBOInteraction Energy E(2) (kcal/mol)Type of Interaction
n(S) (Sulfur lone pair)σ(C-S)~ 5-8Anomeric effect, stabilization of dithiane ring
n(S) (Sulfur lone pair)π(C=C)~ 2-4Electron delocalization into the π-system
π(C=C)π*(Phenyl Ring)~ 15-20Conjugation between double bond and phenyl ring

Reaction Mechanism Studies and Transition State Analysis for Dithiane Transformations

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. rsc.org

The C2 proton of a 1,3-dithiane is acidic and can be removed by a strong base to form a dithiane anion, a potent nucleophile and a classic acyl anion equivalent. organic-chemistry.orgresearchgate.net While the target molecule lacks a C2 proton, deprotonation could potentially occur at the benzylic position of the phenylethylidene group, creating a stabilized carbanion.

Computational studies would model this deprotonation and the subsequent reactions of the resulting anion. Key areas of investigation include:

Anion Stability: Calculating the geometry and charge distribution of the anion to understand how the negative charge is delocalized and stabilized by the sulfur atoms and the phenyl ring.

Reaction Pathways: Mapping the potential energy surface for the reaction of the anion with various electrophiles. This involves locating the transition state structure for the bond-forming step.

Activation Barriers: Calculating the energy barrier (activation energy) for the reaction, which provides insight into the reaction rate. Comparing the activation barriers for attack at different sites (e.g., O- vs. C-alkylation) can predict the regioselectivity of the reaction.

Dithiane derivatives can participate in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling. brynmawr.edu In these reactions, the dithiane moiety can act as a unique type of coupling partner. Computational studies can provide a detailed, step-by-step understanding of the catalytic cycle.

For a hypothetical palladium-catalyzed cross-coupling involving this compound, DFT calculations would be used to investigate the elementary steps of the mechanism:

Oxidative Addition: Modeling the initial reaction of an aryl halide with the palladium(0) catalyst.

Transmetalation: Investigating the transfer of the dithiane-based organic group to the palladium center. This is a critical step where the deprotonated dithiane derivative would act as the transmetalating agent. The structure of the key transition state would be determined.

Reductive Elimination: Simulating the final step where the two coupled organic fragments are expelled from the palladium center, regenerating the catalyst.

By calculating the energies of all intermediates and transition states, a complete energy profile for the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides a theoretical basis for optimizing reaction conditions or catalyst design. mdpi.com

Topological Studies (Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator)

Topological analysis of the electron density provides a powerful framework for characterizing the chemical bonding and non-covalent interactions within a molecule. Methodologies such as the Reduced Density Gradient (RDG), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) offer chemically intuitive pictures of electron distribution.

Reduced Density Gradient (RDG): This method is particularly adept at identifying and visualizing non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, it is possible to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). For this compound, an RDG analysis would be expected to reveal van der Waals interactions within the dithiane ring and between the dithiane and phenyl moieties.

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a clear depiction of core electrons, valence shells, covalent bonds, and lone pairs, effectively visualizing the VSEPR model. wikipedia.org An ELF analysis of this compound would map out the high localization of the core electrons of the carbon and sulfur atoms, the shared electron pairs in the C-C and C-S covalent bonds, and the lone pairs on the sulfur atoms. This can offer insights into the molecule's reactivity, highlighting regions that are electron-rich and susceptible to electrophilic attack. The ELF is a valuable tool for understanding electronic structure in a chemically meaningful way. pku.edu.cn

Localized Orbital Locator (LOL): Similar to ELF, the LOL provides a visual representation of electron localization, particularly highlighting regions of high kinetic energy due to Pauli repulsion between same-spin electrons. It is effective in distinguishing bonding and lone pair regions. A LOL analysis of this compound would complement the ELF analysis, providing a clear demarcation of the covalent bonds and the lone pair electrons on the sulfur atoms.

Molecular Dynamics Simulations (if applicable to conformational dynamics or solvation effects)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvation effects, and thermodynamic properties of a molecule.

For this compound, MD simulations could be particularly insightful in several areas:

Conformational Dynamics: The 1,3-dithiane ring can adopt different conformations, such as chair and boat forms. MD simulations could explore the potential energy surface of these conformations, determine their relative stabilities, and investigate the energy barriers for interconversion. The simulations could also reveal how the bulky 1-phenylethylidene substituent influences the conformational preferences of the dithiane ring.

Solvation Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules around this compound, providing insights into the solute-solvent interactions. This would be crucial for understanding its solubility and reactivity in different solvents. For instance, simulations could analyze the radial distribution functions of solvent molecules around the sulfur atoms and the phenyl group to characterize the solvation shell structure.

Flexibility and Intramolecular Interactions: MD simulations can quantify the flexibility of different parts of the molecule, such as the rotational freedom around the C-C single bonds. This information is valuable for understanding how the molecule might adapt its shape to interact with other molecules or to accommodate the transition state of a reaction.

The application of MD simulations has been instrumental in understanding the dynamics of various chemical and biological systems, from the ring-opening dynamics of other sulfur-containing rings like 1,2-dithiane (B1220274) to guiding the engineering of enzymes. researchgate.netnih.gov While specific MD studies on this compound have not been reported, the methodology holds significant promise for elucidating its dynamic behavior and its interactions with the surrounding environment.

Future Research Directions and Prospects for 2 1 Phenylethylidene 1,3 Dithiane

Exploration of Novel Synthetic Pathways and Catalytic Methods for Dithiane Derivatives

The synthesis of 2-(1-phenylethylidene)-1,3-dithiane and its derivatives is a cornerstone of its utility. Future research will likely focus on developing more efficient and versatile synthetic methods. While traditional methods often rely on the reaction of a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of an acid catalyst, newer approaches are being sought. organic-chemistry.orgscribd.comorgsyn.org

A significant area of interest lies in the development of novel catalytic systems. Researchers are exploring a wide array of catalysts, including Lewis acids, Brønsted acids, and metal triflates, to improve reaction times, yields, and chemoselectivity. organic-chemistry.org For instance, catalysts like tungstate (B81510) sulfuric acid and perchloric acid adsorbed on silica (B1680970) gel have shown promise in promoting thioacetalization under solvent-free conditions. organic-chemistry.orgresearchgate.net The use of ionic liquids as recyclable catalysts also presents a green and efficient alternative. organic-chemistry.org

Furthermore, the exploration of entirely new synthetic disconnections for the dithiane core is a promising frontier. This could involve novel cycloaddition strategies or multicomponent reactions that assemble the dithiane ring and introduce the phenylethylidene moiety in a single, streamlined operation.

Expanded Scope of Chemical Transformations for the Phenylethylidene Moiety

The phenylethylidene group within the this compound molecule offers a rich playground for chemical transformations. Future research will undoubtedly focus on expanding the repertoire of reactions that can be performed on this moiety, thereby increasing the diversity of accessible molecular architectures.

One key area will be the exploration of asymmetric transformations. The development of catalytic enantioselective additions to the exocyclic double bond would provide access to chiral dithiane derivatives, which are valuable intermediates in the synthesis of complex, biologically active molecules. This could involve leveraging chiral catalysts to control the stereochemical outcome of reactions such as hydrogenations, epoxidations, or dihydroxylations of the double bond.

Additionally, cross-coupling reactions involving the phenyl ring of the phenylethylidene moiety will likely be a major focus. The application of modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could allow for the introduction of a wide range of substituents onto the aromatic ring, further functionalizing the dithiane building block.

Development of Sustainable and Green Chemistry Approaches in Dithiane Synthesis and Utility

In line with the broader push towards environmentally responsible chemistry, future research on this compound will increasingly prioritize the development of sustainable and green methodologies. researchgate.net This encompasses the entire lifecycle of the compound, from its synthesis to its application and eventual degradation.

Another important aspect of green chemistry is atom economy. Future synthetic routes will be designed to maximize the incorporation of all reactant atoms into the final product, minimizing the formation of byproducts. This can be achieved through the design of elegant, one-pot, or tandem reaction sequences.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

The integration of computational chemistry is set to revolutionize the way researchers approach the synthesis and application of this compound. acs.orgmit.edufrontiersin.org Advanced computational modeling will play a crucial role in predicting reaction outcomes, designing novel synthetic pathways, and understanding the intricate mechanisms of dithiane-mediated transformations.

Density functional theory (DFT) calculations, for example, can be used to investigate the stereoelectronic properties of dithiane conformers and transition states, providing valuable insights into their reactivity. acs.org These theoretical studies can help in the rational design of catalysts and substrates to achieve desired stereochemical outcomes.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predictive synthesis. frontiersin.org By training algorithms on large datasets of known reactions, it may become possible to predict the optimal conditions for a given transformation or even to propose entirely new and non-intuitive synthetic routes. This data-driven approach has the potential to significantly accelerate the discovery and development of new applications for this compound.

Integration into Multicomponent and Flow Chemistry Systems for Efficient Production

To meet the demands of large-scale synthesis and to further enhance efficiency and safety, the integration of this compound chemistry into modern production technologies is a key future direction. Multicomponent reactions (MCRs) and flow chemistry systems are at the forefront of this evolution. acs.orgsymeres.comvapourtec.comnjbio.comucd.ienih.gov

MCRs, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. acs.org Designing novel MCRs that incorporate this compound or its precursors would enable the rapid and convergent synthesis of diverse molecular scaffolds.

Flow chemistry, where reactions are carried out in continuous-flow reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. symeres.comvapourtec.comnjbio.comucd.ienih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. Adapting the synthesis and transformations of this compound to flow chemistry systems could lead to safer, more scalable, and highly reproducible manufacturing processes.

Q & A

Q. How are weak intermolecular interactions (e.g., C–H⋯S) in dithiane derivatives characterized?

  • Methodological Answer : Hirshfeld surface analysis of crystal structures identifies C–H⋯S (3.5–3.8 Å) and π-stacking interactions. These non-covalent forces influence crystal packing and solubility, as seen in 2-(3-bromophenyl)-1,3-dithiane .

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